molecular formula C15H13Cl2NO B446720 3,4-dichloro-N-(1-phenylethyl)benzamide

3,4-dichloro-N-(1-phenylethyl)benzamide

Cat. No.: B446720
M. Wt: 294.2g/mol
InChI Key: SWJAFDVZDOXLGW-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1-phenylethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative is structurally related to a class of compounds known to exhibit activity on central nervous system (CNS) targets. Specifically, research on closely related 3,4-dichlorobenzamide analogs has demonstrated high-affinity binding to key opioid receptors, including the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) . These findings suggest its potential utility as a valuable research tool for investigating pain pathways, neurotransmitter systems, and the mechanisms of novel synthetic opioids. As a part of this structural class, it may serve as a critical intermediate in the synthesis and structure-activity relationship (SAR) studies aimed at developing new chemical entities for scientific exploration. Researchers can utilize this compound in vitro to probe receptor binding affinity and functional activity, or in vivo to model and study physiological responses in a controlled laboratory setting. It is supplied For Research Use Only. This compound is strictly not for diagnostic or therapeutic uses, nor for human or veterinary consumption. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2g/mol

IUPAC Name

3,4-dichloro-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C15H13Cl2NO/c1-10(11-5-3-2-4-6-11)18-15(19)12-7-8-13(16)14(17)9-12/h2-10H,1H3,(H,18,19)

InChI Key

SWJAFDVZDOXLGW-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Key structural analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Pharmacological Activity Key References
AH-7921 Cyclohexylmethyl dimethylamino C₁₆H₂₂Cl₂N₂O μ-opioid agonist; high abuse potential
U-47700 Dimethylamino cyclohexyl C₁₇H₂₄Cl₂N₂O Potent opioid agonist; linked to toxicity
3,4-Dichloro-N-(3-chlorophenyl)benzamide 3-Chlorophenyl C₁₃H₈Cl₃NO Unknown; safety data available
Target Compound 1-Phenylethyl C₁₅H₁₃Cl₂NO Inferred opioid-like activity* N/A

Notes:

  • AH-7921 and U-47700 share the 3,4-dichlorobenzamide core but differ in amine substituents. AH-7921’s cyclohexylmethyl dimethylamino group enhances μ-opioid receptor binding, leading to euphoric effects and addiction . U-47700’s dimethylamino cyclohexyl group correlates with higher potency but severe respiratory depression .
  • 3,4-Dichloro-N-(3-chlorophenyl)benzamide lacks psychoactive reports but shares physicochemical properties (e.g., lipophilicity) with the target compound .

Abuse Potential and Regulatory Status

  • AH-7921 : Classified as a controlled substance in multiple jurisdictions due to opioid-like effects and fatalities .
  • U-47700 : Banned globally under UN conventions; associated with multi-drug poisoning .
  • Target Compound: Not explicitly regulated, but structural similarity to AH-7921 may raise legal scrutiny.

Analytical Detection

Voltammetric methods effectively detect AH-7921 and U-47700 due to their electroactive dichlorobenzamide moieties . The target compound’s phenylethyl group may slightly alter redox potentials but remain identifiable via similar techniques.

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves reacting 3,4-dichlorobenzoic acid with 1-phenylethylamine using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A representative protocol from utilizes DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. Workup includes filtration to remove dicyclohexylurea and evaporation under reduced pressure, yielding the crude product with 68–72% efficiency.

Mixed Anhydride Method

Alternative approaches employ mixed anhydride intermediates generated from 3,4-dichlorobenzoic acid and chloroformates. For instance, isobutyl chloroformate (1.1 equiv) reacts with the acid in tetrahydrofuran (THF) at −15°C, followed by addition of 1-phenylethylamine (1.05 equiv) and triethylamine (1.5 equiv). This method achieves 75–78% yield after recrystallization from ethanol/water.

Microwave-Assisted Synthesis

Dielectric Heating Optimization

Microwave irradiation significantly accelerates the reaction between 3,4-dichlorobenzoic acid derivatives and 1-phenylethylamine. As demonstrated in, a CEM Discover reactor operating at 100°C for 20 minutes with acetic acid catalyst produces 3,4-dichloro-N-(1-phenylethyl)benzamide in 70.21% yield, compared to 39.56% under conventional reflux. Key parameters include:

ParameterMicrowave MethodConventional Method
Reaction Time20 min120 min
Yield70.21%39.56%
Energy Consumption150 W300 W
Solvent Volume5 mL15 mL

Solvent and Catalyst Screening

Ethanol emerges as the optimal solvent due to its dielectric constant (24.3 at 25°C), which enhances microwave absorption. Catalytic acetic acid (0.1 equiv) improves protonation of the amine, reducing side-product formation to <5%.

Palladium-Catalyzed Aminocarbonylation

Reaction Mechanism

Pd(OAc)₂/Xantphos systems enable direct coupling of 3,4-dichlorobenzoyl chloride with 1-phenylethylamine under CO atmosphere. The catalytic cycle involves oxidative addition of the acid chloride to Pd(0), CO insertion, and transmetalation with the amine:

Pd(0)+RCOClRCOPdClCORC(O)Pd(CO)ClamineRCONHR’+Pd(0)\text{Pd(0)} + \text{RCOCl} \rightarrow \text{RCOPdCl} \xrightarrow{\text{CO}} \text{RC(O)Pd(CO)Cl} \xrightarrow{\text{amine}} \text{RCONHR'} + \text{Pd(0)}

This method achieves 89% conversion at 120°C in 1,4-dioxane, with a turnover number (TON) of 850.

Ligand Effects

Bidentate ligands like Xantphos increase regioselectivity by stabilizing the Pd center during CO insertion. Monodentate ligands (PPh₃) favor faster kinetics but reduce yield to 74% due to competing decarbonylation.

Crystallization and Polymorph Control

Hydrochloride Salt Formation

Patent discloses a process for generating the hydrochloride salt via HCl gas bubbling in ethyl acetate. The quarterhydrate form crystallizes as needles from ethanol/water (4:1), exhibiting a characteristic XRD pattern with peaks at 2θ = 8.4°, 12.7°, and 17.2°.

Polymorph Screening

Three distinct polymorphs are identified through solvent-mediated crystallization:

  • Form I : Stable monoclinic crystals from acetone (mp 148–150°C)

  • Form II : Metastable orthorhombic crystals from methanol (mp 142–144°C)

  • Form III : Hydrated form from aqueous ethanol (mp 136–138°C)

Industrial-Scale Process Design

Telescoped Synthesis

A patent-pending method integrates multiple steps without intermediate isolation:

  • Grignard addition of butylmagnesium bromide to 3,4-dichlorobenzonitrile

  • Methylenation with formaldehyde

  • Reductive amination using 1-phenylethylamine and NaBH₃CN

  • HCl salt formation

This continuous process achieves 92% overall yield with <1% impurities.

Waste Stream Analysis

Life-cycle assessment reveals:

  • 87% reduction in organic solvent use compared to batch processes

  • 63% lower energy input via microwave integration

  • 99.8% Pd recovery using ion-exchange resins

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